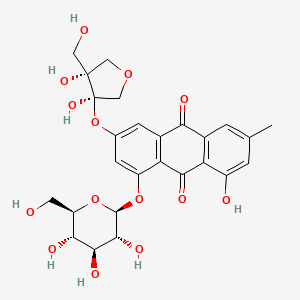
Glucofrangulin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucofrangulin B is a naturally occurring anthraquinone glycoside found primarily in the bark of the alder buckthorn (Rhamnus frangula L.). This compound is known for its therapeutic properties, particularly its laxative effects. It belongs to the class of hydroxyanthracene derivatives and is closely related to glucofrangulin A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glucofrangulin B can be synthesized through the glycosylation of emodin with specific sugar moieties. The process involves the use of glycosyl donors and acceptors under controlled conditions to ensure the formation of the desired glycosidic bond. Common reagents used in this synthesis include glycosyl halides and catalysts like silver carbonate .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Rhamnus frangula. The extraction process uses solvents such as ethanol, methanol, or isopropanol to isolate the bioactive compounds. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Glucofrangulin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding anthrone derivatives.
Substitution: Substitution reactions can modify the glycosidic moiety, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glycosyl halides and catalysts such as silver carbonate are employed.
Major Products Formed: The major products formed from these reactions include various anthraquinone and anthrone derivatives, which can have different therapeutic properties .
Aplicaciones Científicas De Investigación
Glucofrangulin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone glycosides and their derivatives.
Biology: Research has shown its effects on gut microbiota and its potential as a natural laxative.
Industry: It is used in the formulation of herbal laxatives and other medicinal products.
Mecanismo De Acción
Glucofrangulin B exerts its effects primarily through two mechanisms:
Influence on Intestinal Motility: It stimulates the motility of the large intestine by inhibiting the sodium-potassium pump and chloride channels at the colonic membrane, resulting in accelerated colonic transit.
Influence on Secretion Processes: It enhances fluid secretion by stimulating mucus and chloride secretion, leading to increased fluid content in the intestines.
Comparación Con Compuestos Similares
Glucofrangulin B is similar to other anthraquinone glycosides such as:
Glucofrangulin A: Another major constituent of Frangula bark with similar laxative properties.
Frangulin A and B: These compounds are also found in Frangula bark and share similar therapeutic effects.
Emodin: A related anthraquinone derivative with various biological activities.
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties and its effectiveness as a natural laxative .
Propiedades
Número CAS |
14062-59-0 |
|---|---|
Fórmula molecular |
C26H28O14 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O14/c1-10-2-12-17(14(29)3-10)21(32)18-13(19(12)30)4-11(40-26(36)9-37-8-25(26,35)7-28)5-15(18)38-24-23(34)22(33)20(31)16(6-27)39-24/h2-5,16,20,22-24,27-29,31,33-36H,6-9H2,1H3/t16-,20-,22+,23-,24-,25-,26-/m1/s1 |
Clave InChI |
SOAOUDVXSAIAHD-XXLFKDOXSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@]5(COC[C@@]5(CO)O)O |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC5(COCC5(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
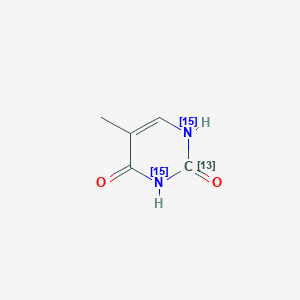
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
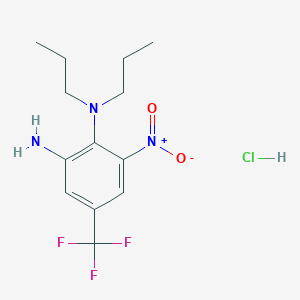

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
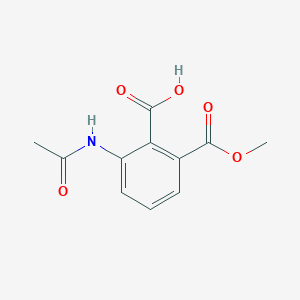

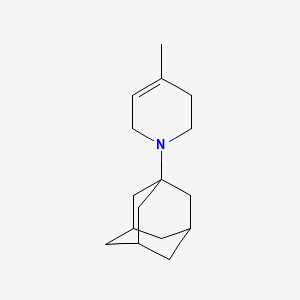
![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)

